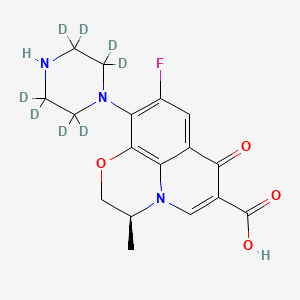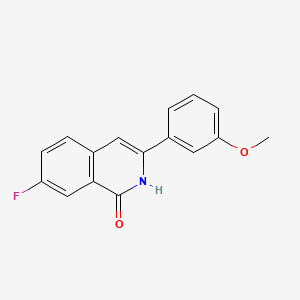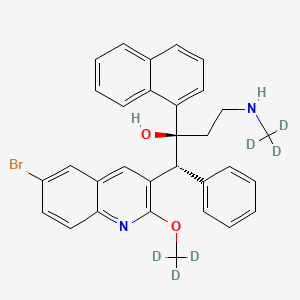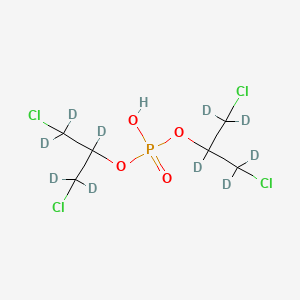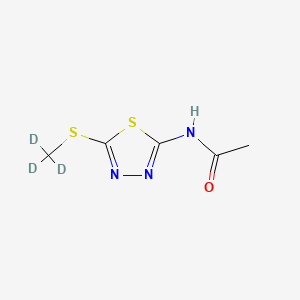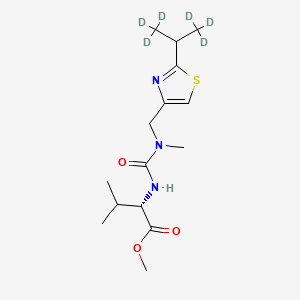
Ritonavir metabolite-L-valine methyl ester-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ritonavir metabolite-L-valine methyl ester-d6 is a derivative of ritonavir, an antiretroviral drug used primarily in the treatment of human immunodeficiency virus (HIV) infection. This compound is a labeled metabolite, which means it is used in scientific research to study the pharmacokinetics and metabolism of ritonavir. The “d6” in its name indicates that it is deuterated, meaning six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This modification helps in tracking the compound in biological systems using techniques like mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ritonavir metabolite-L-valine methyl ester-d6 involves several steps, starting from the parent compound, ritonavir. The process typically includes the esterification of L-valine with methanol in the presence of a catalyst, followed by the introduction of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the deuterated compound. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ritonavir metabolite-L-valine methyl ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Ritonavir metabolite-L-valine methyl ester-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactivity of ritonavir and its derivatives.
Biology: To investigate the metabolic pathways and biological effects of ritonavir in living organisms.
Medicine: To understand the pharmacokinetics and pharmacodynamics of ritonavir, aiding in the development of more effective antiretroviral therapies.
Industry: To develop and optimize the production processes for ritonavir and its derivatives.
Mecanismo De Acción
The mechanism of action of ritonavir metabolite-L-valine methyl ester-d6 involves its interaction with the cytochrome P450 enzyme system, particularly CYP3A4. This interaction inhibits the metabolism of ritonavir, leading to increased plasma concentrations of the drug. The compound also affects other molecular targets and pathways involved in the metabolism and elimination of ritonavir.
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: Another antiviral compound used in combination with ritonavir to treat COVID-19.
Lopinavir: An antiretroviral drug similar to ritonavir, used in combination therapies for HIV treatment.
Saquinavir: Another protease inhibitor used in the treatment of HIV.
Uniqueness
Ritonavir metabolite-L-valine methyl ester-d6 is unique due to its deuterated nature, which allows for precise tracking and analysis in biological systems. This property makes it invaluable in pharmacokinetic studies and drug development research.
Propiedades
Fórmula molecular |
C15H25N3O3S |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3 |
Clave InChI |
WMOQPDKCUZISQT-SFPWFBRZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)OC)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



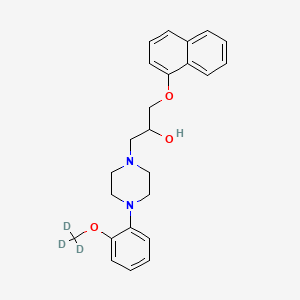
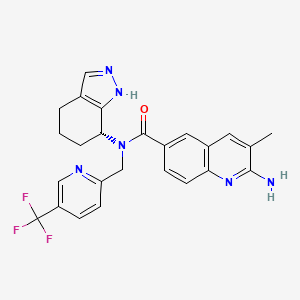
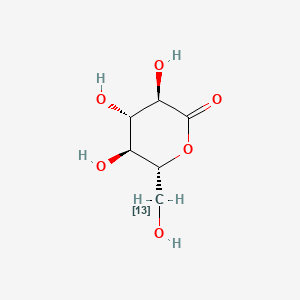
![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)
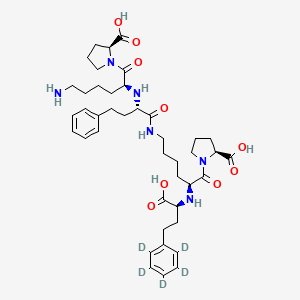
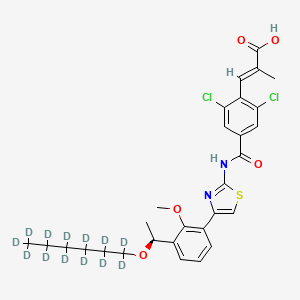
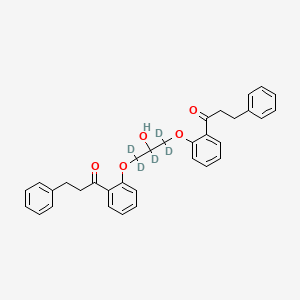
![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)
